1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-

描述

Historical Context and Development

The development of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- emerged from the broader historical progression of triazole chemistry, which has roots extending back to the late 19th and early 20th centuries. The systematic study of 1,2,4-triazoles began with foundational work on heterocyclic synthesis methods, particularly the Einhorn-Brunner reaction and the Pellizzari reaction, which established the fundamental approaches for constructing the triazole ring system. These early synthetic methodologies provided the groundwork for subsequent modifications that led to the development of substituted triazole derivatives.

The specific compound 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- represents a later evolution in triazole chemistry, arising from research efforts focused on introducing functional diversity through strategic substitution patterns. The compound was first catalogued in chemical databases in 2005, with its PubChem entry being created on March 26 of that year and most recently modified on May 24, 2025. This timeline reflects the relatively recent emergence of this specific derivative within the broader triazole research landscape.

The development of synthetic routes to 3,5-diamino-1,2,4-triazole derivatives gained momentum through research into novel scaffolds for pharmaceutical and materials applications. Historical synthesis approaches for related 3,5-diaminotriazole compounds involved condensation reactions and cyclization processes that established the fundamental methodologies later adapted for N,N-dimethyl derivatives. The evolution of these synthetic strategies paralleled advances in understanding the structure-activity relationships that govern triazole functionality.

Research into triazole derivatives intensified significantly in recent decades due to their recognition as privileged scaffolds in medicinal chemistry. The specific dimethylamino substitution pattern represented in this compound emerged from efforts to modulate the electronic and steric properties of the basic triazole framework, leading to enhanced synthetic utility and potential biological activity.

Position Within Heterocyclic Chemistry

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- occupies a specialized niche within the broader field of heterocyclic chemistry, particularly within the nitrogen-containing five-membered ring systems. The compound belongs to the triazole family, which represents one of the most important classes of nitrogen heterocycles due to their unique electronic properties and synthetic versatility. Within this family, 1,2,4-triazoles are distinguished from their 1,2,3-triazole isomers by their distinct nitrogen arrangement and corresponding chemical reactivity patterns.

The 1,2,4-triazole core structure exhibits amphoteric behavior, being susceptible to both N-protonation and deprotonation in aqueous solution. The acid dissociation constant (pKa) of 1,2,4-triazolium is 2.45, while the pKa of the neutral molecule is 10.26. This amphoteric nature provides the foundation for the diverse chemical behavior observed in triazole derivatives and contributes to their utility as building blocks in synthetic chemistry.

The electron-rich nature of the triazole ring, combined with the presence of multiple nitrogen heteroatoms, creates a flexible scaffold that readily participates in coordination chemistry and forms stable complexes with metal ions. This property has led to extensive applications in metal-organic frameworks, coordination polymers, and catalytic systems, positioning triazole derivatives as essential components in materials science and catalysis research.

The specific substitution pattern in 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- places it within the subclass of diamino-substituted triazoles, which exhibit enhanced nucleophilic character and increased synthetic utility. The presence of both primary and tertiary amine functionalities provides multiple sites for further chemical modification and contributes to the compound's potential as a synthetic intermediate.

Significance in Triazole Research

The significance of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- within triazole research stems from its unique substitution pattern and the resulting chemical properties that distinguish it from other triazole derivatives. Research into 3,5-diamino-1,2,4-triazole scaffolds has revealed their potential as novel frameworks for developing biologically active compounds, particularly in the context of enzyme inhibition and pharmaceutical applications.

Recent studies have identified 3,5-diamino-1,2,4-triazole derivatives as potent and selective inhibitors of lysine-specific demethylase 1, an important epigenetic target. These compounds demonstrate competitive inhibition mechanisms and exhibit selectivity advantages over traditional inhibitor scaffolds. The structural features that contribute to this activity include the electron-rich triazole ring system and the specific arrangement of amino substituents, which enable optimal binding interactions with target enzymes.

The compound's significance extends beyond pharmaceutical applications to encompass materials science and synthetic chemistry. The dimethylamino substitution introduces steric and electronic effects that can be exploited in the design of specialized ligands for coordination chemistry applications. The electron-donating nature of the dimethylamino group modulates the electronic properties of the triazole ring, potentially enhancing its ability to form stable coordination complexes with transition metals.

In the context of synthetic methodology development, 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- serves as a valuable model compound for exploring new synthetic routes to substituted triazoles. The presence of multiple functional groups provides opportunities for investigating regioselective transformation strategies and developing efficient synthetic protocols for related compounds.

Research into triazole derivatives has been particularly active in recent years, with investigators exploring novel synthesis methods including metal-free approaches, oxidative cyclization reactions, and cascade processes. The compound's structural features make it an important reference point for understanding structure-activity relationships and optimizing synthetic strategies for triazole-based materials.

Structural Characteristics Overview

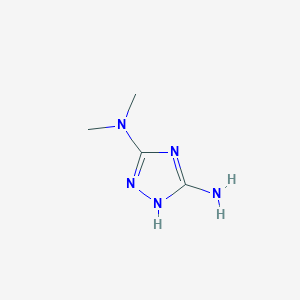

The structural characteristics of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- reflect the fundamental properties of the 1,2,4-triazole framework combined with specific modifications introduced by the substitution pattern. The compound possesses a molecular formula of C₄H₉N₅ and a molecular weight of 127.15 grams per mole, as documented in authoritative chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine, which clearly indicates the positions and nature of the substituents.

The core 1,2,4-triazole ring system exhibits planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances that fall within a narrow range of 136 to 132 picometers, consistent with aromatic character. This aromatic stabilization contributes to the chemical stability of the compound and influences its reactivity patterns. The presence of three nitrogen atoms within the five-membered ring creates multiple sites for potential protonation, coordination, and chemical modification.

The substitution pattern in this compound features two distinct amino functionalities: a primary amino group at the 5-position and a dimethylamino group at the 3-position of the triazole ring. This asymmetric substitution pattern creates distinct electronic environments and provides multiple sites for chemical reactivity. The dimethylamino group serves as an electron-donating substituent, increasing the electron density on the triazole ring and potentially enhancing its nucleophilic character.

The following table summarizes the key structural and physical properties of the compound:

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CN(C)C1=NNC(=N1)N, which clearly illustrates the connectivity between atoms and the positioning of the substituent groups. The International Chemical Identifier provides a standardized representation that enables unambiguous identification of the compound across different chemical databases and literature sources.

The tautomeric behavior characteristic of 1,2,4-triazoles is less pronounced in this substituted derivative due to the presence of the amino substituents, which stabilize specific tautomeric forms through electronic effects. The primary amino group at the 5-position retains its nucleophilic character and can participate in hydrogen bonding interactions, while the dimethylamino group at the 3-position provides steric bulk and electronic donation to the ring system.

The compound's structural features position it as a versatile building block for further synthetic elaboration. The presence of multiple nitrogen atoms and the mixed primary-tertiary amine substitution pattern provide numerous opportunities for chemical modification through standard organic transformations such as acylation, alkylation, and condensation reactions.

属性

IUPAC Name |

3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDHAUNGTBVFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308673 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-33-9 | |

| Record name | N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC207095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUH6LU8TWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-1,2,4-triazole derivatives, including 3,5-diamino variants, typically involves:

- Conversion of hydroxy-substituted triazole precursors into halogenated intermediates.

- Subsequent nucleophilic substitution or amination reactions to introduce amino groups.

- Methylation steps to achieve N,N-dimethylation on the amino substituents.

This approach is favored for its industrial scalability, availability of starting materials, and relatively high yields.

Detailed Preparation Route

Step 1: Halogenation of Hydroxy-Triazole Precursors

- Starting from hydroxy compounds of the general formula II (where R3 = hydrogen or alkyl), these are converted into halogenated compounds (formula III) using halogenating agents.

- This step facilitates subsequent nucleophilic substitution by creating a good leaving group (halogen).

Step 2: Reaction with Alkali Metal or Alkaline Earth Metal Phenolates

- The halogenated intermediate is reacted with alkali metal or alkaline earth metal salts of phenol derivatives (formula IV).

- This reaction introduces the desired substituents on the triazole ring, forming the 3,5-diamino-1,2,4-triazole core structure.

Step 3: N,N-Dimethylation of Amino Groups

- The amino groups at positions 3 and 5 are methylated using methylating agents such as methyl iodide in the presence of bases like potassium carbonate.

- Typical reaction conditions involve solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures thereof, with temperatures ranging from 0°C to 40°C.

- Reaction times vary from several hours to up to 24 hours to ensure complete methylation.

Example Synthesis Protocol

Alternative Approaches

- Some methods employ Grignard reagents for selective functionalization of triazole rings before methylation.

- Carbon dioxide insertion and subsequent methylation have been reported for related triazole carboxylic acid derivatives, which can be adapted for diamine derivatives.

- The use of sodium hydride as a base in DMF to generate phenolate ions for nucleophilic substitution is a common industrial practice.

Research Findings and Analysis

- The process described in patent CA1285568C emphasizes the industrial feasibility of the method, highlighting the use of readily available starting materials and achieving high yields with straightforward purification steps.

- The methylation step is critical for obtaining the N,N-dimethylated product, with reaction parameters such as solvent choice, temperature, and base concentration significantly influencing yield and purity.

- The compound’s sensitivity to air and potential explosive nature of triazole derivatives necessitates careful control of reaction conditions and handling protocols.

- Analytical characterization typically involves NMR spectroscopy (1H and 13C), confirming the methylation and substitution pattern on the triazole ring.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Formation of corresponding triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

科学研究应用

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.

作用机制

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

Physicochemical Properties

- Melting Point : The parent compound melts at 202–205°C , while the dimethyl derivative likely has a lower melting point due to reduced hydrogen bonding.

- Solubility : N,N-Dimethyl substitution increases lipophilicity, enhancing solubility in organic solvents compared to polar analogs like the nitro derivatives .

- Stability : Nitro derivatives (e.g., N,N′-Dinitro-) are highly explosive, whereas the dimethyl variant is more stable under standard conditions .

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Profile | Stability Notes |

|---|---|---|---|

| Parent compound (CAS: 1455-77-2) | 202–205 | Polar solvents (e.g., H₂O) | Stable; forms salts with acids |

| N,N-Dimethyl derivative | ~180–190 (est.) | Organic solvents | Improved thermal stability |

| N,N′-Dinitro derivative | Not reported | Low solubility | Explosive; handle with care |

| N~3~-(3,4-Dimethylphenyl)- analog | Not reported | Moderate in DMF/acetone | Stable under inert conditions |

生物活性

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- (commonly referred to as DMTriazole) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

DMTriazole has the molecular formula and is characterized by a triazole ring that contributes to its biological activity. The structure is shown below:

Antifungal Activity

Research indicates that DMTriazole exhibits potent antifungal activity. A study reported its effectiveness against various strains of Candida and Aspergillus, with minimal inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole. For instance:

| Fungal Strain | MIC (μg/mL) | Standard Drug | MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Aspergillus fumigatus | 0.0312 | Voriconazole | 0.5 |

These findings suggest that DMTriazole could serve as a lead compound for developing new antifungal therapies .

Antibacterial Activity

DMTriazole has also demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown high efficacy against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (μg/mL) | Standard Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.125 | Ampicillin | 0.5 |

| Escherichia coli | 0.25 | Ciprofloxacin | 0.75 |

The compound’s ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Anticancer Activity

DMTriazole has shown promise in cancer research as well. In studies involving various cancer cell lines, including pancreatic cancer (PANC1) and breast cancer (MDA-MB-231), DMTriazole exhibited IC50 values indicating effective growth inhibition:

| Cell Line | IC50 (μM) |

|---|---|

| PANC1 | 19 |

| MDA-MB-231 | 12 |

These results highlight the potential of DMTriazole as an anticancer agent with low cytotoxic effects on normal cells .

The biological activity of DMTriazole is primarily attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : DMTriazole acts as a reversible inhibitor of certain enzymes involved in cellular metabolism and signaling pathways.

- DNA Interaction : Similar compounds have been shown to bind DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

- Antifungal Mechanism : The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, compromising their integrity and function .

Case Studies

A notable case study involved the synthesis and evaluation of DMTriazole derivatives for their biological activities. These derivatives were tested against resistant strains of bacteria and fungi, demonstrating enhanced potency compared to the parent compound.

Study Highlights:

- Synthesis : Various derivatives were synthesized using microwave-assisted methods.

- Testing : Each derivative was evaluated for antifungal and antibacterial activity.

- Results : Several derivatives exhibited improved MIC values compared to DMTriazole itself.

This study underscores the importance of structural modifications in enhancing biological activity .

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing N,N-dimethyl-1H-1,2,4-triazole-3,5-diamine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, N-alkylation of 1H-1,2,4-triazole-3,5-diamine with methyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) yields the N,N-dimethyl derivative . Purification involves ethanol recrystallization, with yields exceeding 85% when monitored via TLC. Structural validation requires ¹H NMR (e.g., δ ~3.3 ppm for N–CH₃ groups) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions in physical data (e.g., melting points ranging 185–245°C) may arise from polymorphic forms or solvent residues. Replicate synthesis under controlled conditions (e.g., anhydrous DMSO, inert atmosphere) and characterize using differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS). Cross-validate with literature from crystallographic databases (e.g., CCDC entries) .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of N,N-dimethyl-1H-1,2,4-triazole-3,5-diamine derivatives in antitumor applications?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., aryl, alkyl) at the 3,5-diamine positions using methods like Suzuki-Miyaura coupling .

- Step 2 : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). For example, fluorophenyl-substituted derivatives show IC₅₀ values <10 µM .

- Step 3 : Correlate activity with computational docking (e.g., AutoDock Vina) to identify binding interactions with DNA topoisomerase II or kinases .

Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of N,N-dimethyl-1H-1,2,4-triazole-3,5-diamine?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL-2018, focusing on hydrogen-bond parameters (e.g., D···A distances <3.0 Å). Compare with guanazole (CCDC ref: GUANAZ01) to identify conformational differences induced by N-methylation .

Q. What in vitro models are suitable for studying the compound’s mechanism as a DNA synthesis inhibitor?

- Methodological Answer :

- Model 1 : Use E. coli DNA polymerase I in primer-extension assays to assess inhibition kinetics (Kᵢ determination via Lineweaver-Burk plots) .

- Model 2 : Radiolabeled [³H]-thymidine incorporation in human lymphocytes to measure replication suppression. EC₅₀ values <50 µM indicate potent activity .

Q. How can researchers mitigate the compound’s aqueous solubility limitations in biological assays?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin inclusion complexes. Validate solubility via HPLC-UV (λ = 254 nm) and confirm bioactivity retention in cell cultures .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activities for structurally similar triazole derivatives?

- Resolution Strategy : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (e.g., broth microdilution vs. agar diffusion), or substituent electronic effects (e.g., electron-withdrawing groups enhancing activity) may explain discrepancies. Re-test compounds under standardized CLSI protocols and perform QSAR modeling to identify critical descriptors (e.g., logP, HOMO-LUMO gap) .

Safety and Compliance

Q. What safety protocols are critical when handling N,N-dimethyl-1H-1,2,4-triazole-3,5-diamine?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。